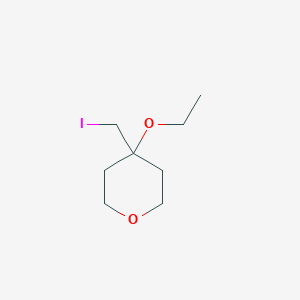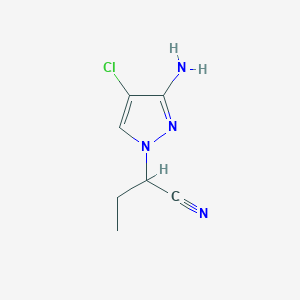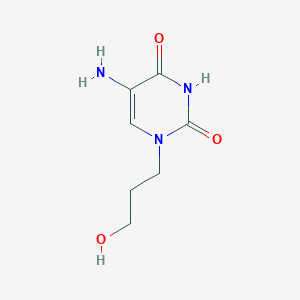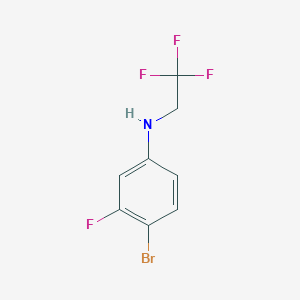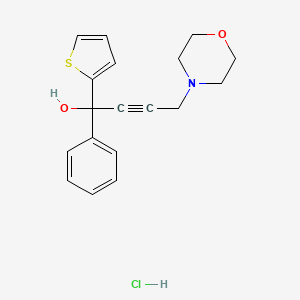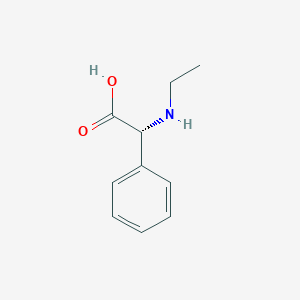
(R)-2-(ethylamino)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by the presence of an ethylamino group attached to a phenylacetic acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID can be achieved through several methods. One common approach involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an α-amino nitrile, which is subsequently hydrolyzed to yield the desired amino acid . Another method involves the reductive amination of phenylacetic acid derivatives using ethylamine under catalytic hydrogenation conditions .
Industrial Production Methods
Industrial production of (2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID often employs large-scale reductive amination processes, utilizing continuous flow reactors to ensure high efficiency and yield. The use of flow microreactors has been shown to enhance the sustainability and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is frequently employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, substituted phenylacetic acids, and various amine derivatives .
Applications De Recherche Scientifique
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID: The enantiomer of the compound, which may exhibit different biological activities due to its stereochemistry.
Phenylalanine: An amino acid with a similar phenylacetic acid backbone but with a different side chain.
Amphetamine: A compound with a similar ethylamino group but differing in its overall structure and pharmacological effects.
Uniqueness
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its enantiomer and other structurally related compounds. This stereochemistry can significantly influence its pharmacokinetics and pharmacodynamics, making it a valuable compound in drug development and research .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
(2R)-2-(ethylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-11-9(10(12)13)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3,(H,12,13)/t9-/m1/s1 |
Clé InChI |
JLHJCPDYFXYNFG-SECBINFHSA-N |
SMILES isomérique |
CCN[C@H](C1=CC=CC=C1)C(=O)O |
SMILES canonique |
CCNC(C1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073522.png)

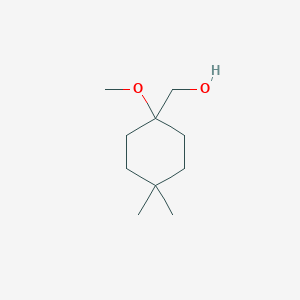
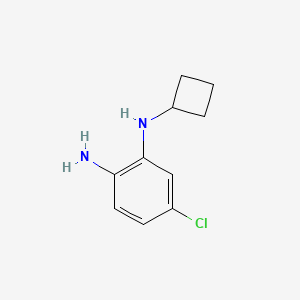

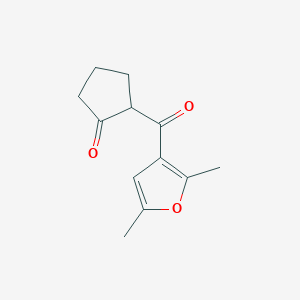
![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)
![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)
